molecular formula C20H18FN3O2 B2498637 N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide CAS No. 1775296-42-8

N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide

Cat. No.: B2498637
CAS No.: 1775296-42-8
M. Wt: 351.381
InChI Key: BMUZUFAPMNMBMF-UHFFFAOYSA-N
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Description

N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide is a synthetic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a complex structure with a fluorinated phenyl group, a pyrrolidinone ring, and an indole carboxamide moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 4-fluoro-3-methylbenzaldehyde with pyrrolidinone under acidic conditions to form the intermediate. This intermediate is then reacted with indole-5-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-12-10-15(3-4-16(12)21)24-9-7-18(20(24)26)23-19(25)14-2-5-17-13(11-14)6-8-22-17/h2-6,8,10-11,18,22H,7,9H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUZUFAPMNMBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCC(C2=O)NC(=O)C3=CC4=C(C=C3)NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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